Ammonia borane

Catalog No.
S759760
CAS No.
13774-81-7
M.F
BH3N
M. Wt
27.84 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonia borane

CAS Number

13774-81-7

Product Name

Ammonia borane

IUPAC Name

azaniumylboranuide

Molecular Formula

BH3N

Molecular Weight

27.84 g/mol

InChI

InChI=1S/BH6N/c1-2/h1-2H3

InChI Key

JBANFLSTOJPTFW-UHFFFAOYSA-N

SMILES

[BH3-][NH3+]

Canonical SMILES

[B].N

Hydrogen Storage

One of the most widely explored applications of ammonia borane lies in its potential as a hydrogen carrier. Hydrogen, a clean and efficient fuel source, faces challenges in storage and transportation. Ammonia borane offers several advantages:

  • High hydrogen content: It boasts a theoretical hydrogen content of 19.6 wt%, surpassing other common hydrogen carriers like liquid hydrogen (25.5 wt%) while remaining in a liquid state at ambient temperatures.
  • Safer handling: Unlike liquid hydrogen, ammonia borane is non-flammable and less volatile, making it safer to handle and store.
  • Enhance its stability: Ammonia borane can decompose at elevated temperatures, releasing hydrogen. Finding ways to improve its stability is crucial for practical applications.
  • Develop efficient release mechanisms: Releasing hydrogen from ammonia borane in a controlled and efficient manner requires the development of effective catalysts.

Fuel Cells

Ammonia borane is also being explored as a potential fuel for direct liquid-fed fuel cells. This technology offers several advantages over traditional fuel cells, including higher energy density and simpler refueling infrastructure. However, research is still ongoing to address challenges like:

  • Developing efficient catalysts: Similar to hydrogen storage, efficient catalysts are needed to facilitate the conversion of ammonia borane into usable energy within the fuel cell.
  • Addressing byproducts: The decomposition of ammonia borane can generate byproducts like ammonia and borazine, which can harm the fuel cell performance. Finding ways to mitigate these byproducts is crucial for long-term operation.

Other Potential Applications

Beyond hydrogen storage and fuel cells, ammonia borane holds promise in other scientific research areas:

  • Polymer Precursor: Ammonia borane can be used as a precursor for the synthesis of hexagonal boron nitride (h-BN), a material with valuable properties like high thermal conductivity and electrical insulation.
  • Pharmaceutical Research: Initial studies suggest that ammonia borane derivatives might have potential applications in pharmaceutical research, although further investigation is needed.

Ammonia borane, systematically named ammoniotrihydroborate and also referred to as borazane, is a chemical compound with the formula H₃NBH₃. This colorless or white solid is the simplest molecular boron-nitrogen-hydride compound, characterized by its unique structure that resembles ethane, albeit with significant differences in physical properties due to its polar nature. The compound has gained attention primarily as a potential source of hydrogen fuel, although its applications extend into various fields of chemistry and materials science .

, particularly in the context of hydrogen storage. Its decomposition can be initiated thermally, typically beginning at temperatures around 90 °C. The decomposition process involves complex mechanisms, including the formation of intermediates and various volatile products. For instance, when heated, ammonia borane can release hydrogen gas through a series of dehydrocoupling reactions that yield borazine and other products .

The thermal decomposition pathway can be summarized as follows:

  • Initial heating leads to the formation of intermediates.
  • Subsequent breakdown yields hydrogen gas and boron nitride as a final residue at higher temperatures (above 1000 °C) .

Ammonia borane can be synthesized through several methods:

  • Reaction of Borane with Ammonia: The most common method involves the reaction of diborane with ammonia, yielding ammonia borane along with diammoniate salts under controlled conditions.
    BH3(THF)+NH3BH3NH3+THF\text{BH}_3(THF)+\text{NH}_3\rightarrow \text{BH}_3\text{NH}_3+\text{THF}
  • From Sodium Borohydride: Another synthesis route includes the reaction of sodium borohydride with ammonium salts, which provides a straightforward pathway to produce ammonia borane without handling diborane directly .

Ammonia borane is primarily explored for its potential as a hydrogen storage material due to its high hydrogen density—approximately 19.6% by weight—which surpasses that of liquid hydrogen. It can release hydrogen upon heating or through catalytic processes, making it suitable for fuel cell applications and energy storage systems . Additionally, ammonia borane serves as a reducing agent in organic synthesis and has been utilized in various

Interaction studies involving ammonia borane focus on its reactivity with Lewis acids and bases. For example, the presence of crown ethers during reactions can facilitate the isolation of cationic intermediates such as [(THF)BH₂NH₃]⁺ and [BH₂(NH₃)₂]⁺. These studies help elucidate the mechanistic pathways involved in ammonia borane's dehydrocoupling reactions, which are critical for optimizing its use in hydrogen release applications .

Ammonia borane belongs to a class of compounds known as amine-boranes. Here is a comparison with similar compounds:

CompoundFormulaClassAnalogous HydrocarbonHybridizationB-N Bond Length
Ammonia BoraneH₃NBH₃Amine-BoraneEthanesp³1.658 Å
AminoboraneH₂NBH₄AminoboraneEthylenesp²1.391 Å
IminoboraneHNBH₂IminoboraneAcetylenesp1.238 Å

Ammonia borane is unique due to its solid state at room temperature and its ability to release hydrogen efficiently under mild conditions compared to its analogs .

Solvothermal Synthesis of Ammonia Borane Complexes

Ammonia borane can be synthesized through several methods, with the reaction of borane adducts with ammonia being one of the most common approaches. The general reaction proceeds as follows:

BH₃(THF) + NH₃ → BH₃NH₃ + THF

This straightforward synthesis utilizes tetrahydrofuran (THF) as a solvent, which is displaced by ammonia to form the ammonia borane complex. It can also be synthesized from sodium borohydride through alternative pathways. The resulting material adopts a structure similar to ethane (C₂H₆), with which it is isoelectronic, but exhibits significantly different physical properties due to its highly polar nature.

Solvothermal synthesis has proven particularly effective for creating ammonia borane-derived materials with enhanced properties. For instance, researchers have developed novel solvothermal methods for synthesizing hexagonal boron nitride quantum dots (h-BN QDs) through the pyrolysis of ammonia borane in CCl₄ solvent. This approach has yielded high-quality h-BN QDs with promising applications in quantum light-emitting diodes.

Another notable solvothermal application involves the synthesis of green rust, a mixed-valent iron mineral, using ammonia borane as a hydrogen source. Through modified solvothermal conditions, researchers have created oxidation-insensitive green rust materials that enhance solar hydrogen production via the hydrolysis of ammonia borane. This process demonstrated significant improvement in photocatalytic activity for hydrogen generation compared to conventional catalysts.

Table 1: Key Properties of Ammonia Borane

PropertyValueReference
Chemical formulaNH₃BH₃
Molecular weight30.87 g/mol
Hydrogen content19.6 wt%
B-N bond distance1.58(2) Å
B-H bond distance1.15 Å
N-H bond distance0.96 Å
Closest H-H distance1.990 Å
Physical stateColorless/white solid

Nanoconfinement Strategies in Zeolitic Imidazolate Frameworks

Zeolitic imidazolate frameworks (ZIFs) have emerged as highly effective host materials for nanoconfining ammonia borane, resulting in significantly improved hydrogen release properties. ZIFs are a subclass of metal-organic frameworks (MOFs) that provide unique nanoporous environments that can interact favorably with ammonia borane molecules.

Research has demonstrated that even minimal concentrations of ZIF-8 (as low as 0.25 mol%) can dramatically enhance hydrogen release from ammonia borane by reducing the onset temperature for dehydrogenation while simultaneously increasing both the rate and amount of hydrogen released. This remarkable improvement occurs through several mechanisms:

  • Disruption of the dihydrogen bonding network in solid ammonia borane
  • Reduction of crystallite size, leading to improved kinetics
  • Catalytic effects from the metal centers and organic linkers in the ZIF structure

More sophisticated approaches involve functionalizing ZIF structures to further enhance their interaction with ammonia borane. For instance, researchers have partially replaced the 2-methylimidazole (2-mIm) ligands in ZIF-8 with 3-amino-1,2,4-triazole (ATZ) to introduce amino functionalities. This amino-functionalized ZIF-8 demonstrated remarkable performance improvements when used to nanoconfine ammonia borane:

"The AB@ZIF composites successfully showed 50 and 20°C lower onset and apex dehydrogenation temperatures, respectively, than the neat AB case. Since the AB dehydrogenation temperature can be controlled by nanoconfinement size, the interaction between primary amines on ATZ and AB may forcibly limit AB molecules from aggregating near the ZIF aperture, forming small particles."

Additionally, the spent ammonia borane confined in these ZIFs can be regenerated by reacting with liquid ammonia, addressing one of the key challenges in ammonia borane utilization as a hydrogen storage medium.

Table 2: Performance Comparison of Nanoconfined Ammonia Borane in Various ZIF Systems

Host MaterialReduction in Onset TemperatureHydrogen Release Rate EnhancementImpurity SuppressionReference
Pure ZIF-8 (0.25 mol%)Significant reductionIncreasedNot specified
Amino-functionalized ZIF-850°C lowerSignificantly enhancedHigh
ZIF-67/8 (Co/Zn = 1)Not specifiedTOF: 7.6 mol H₂ per mol Co min⁻¹Not specified
ZIF-67 derived Co nanoparticlesNot specifiedEnhanced in 0.1M NaOH (TOF: 12.7 min⁻¹)Not specified

Stabilization Through Polymer Composite Formulations

Polymer-based stabilization has proven to be one of the most effective approaches for enhancing the stability and hydrogen release properties of ammonia borane. Various polymer matrices have been investigated, each offering unique advantages for specific applications.

Polyacrylamide (PAM) composites with ammonia borane (AB@PAM) have shown significant improvements in dehydrogenation kinetics. These composites, prepared through a simple sol-mixing method, demonstrate a remarkably low onset hydrogen release temperature of 75°C without an induction period—a significant improvement over pure ammonia borane. Furthermore, these composites completely suppress the emission of boracic impurities, which are common byproducts of ammonia borane decomposition and can potentially damage fuel cell components.

The enhanced kinetics in AB@PAM composites result from:

  • Refinement of crystal particles
  • Disruption of the dihydrogen-bonding network of ammonia borane
  • Interaction between oxygen in the carbonyl groups (C=O) of PAM and boron in the ammonia borane molecules

Another promising polymer system involves co-electrospinning ammonia borane with polyethylene oxide (PEO). This technique creates a unique crystal phase that promotes faster hydrogen release below the melting temperature of ammonia borane with no incubation time. As researchers increased the PEO content in these composites, they observed a progressive reduction in the onset temperature of dehydrogenation—from 110°C for pristine ammonia borane to just 85°C for fibers containing 25% ammonia borane by weight.

"The new phase is characterised by hydrogen bonding between the hydridic hydrogen atoms bonded to the nitrogen atom in AB and the oxygen atom in the PEO backbone. Additionally, the usual foaming of AB during hydrogen release was effectively controlled by the addition of PEO."

This foaming control represents a significant practical advantage for system design and operation in real-world hydrogen storage applications.

Table 3: Performance Comparison of Polymer-Stabilized Ammonia Borane Composites

Polymer SystemPreparation MethodOnset TemperatureKey AdvantagesImpurity SuppressionReference
AB@PAMSol-mixing75°CNo induction periodComplete suppression of boracic impurities
AB@PEO (25% AB)Co-electrospinning85°CNo incubation time, controlled foamingReduced ammonia and diborane, increased borazine
AB@MCNot specified~20°C lower than neat ABFaster release rateNot specified
AB with metal chlorides (CaCl₂, MgCl₂, ZnCl₂)Not specifiedNot specifiedSignificant depression of NH₃ evolutionHigh hydrogen purity

Surface Functionalization Approaches for Enhanced Air Stability

Surface functionalization represents a sophisticated strategy for improving the stability and performance of ammonia borane-based materials. By modifying the surface chemistry of host materials or the ammonia borane itself, researchers have achieved remarkable enhancements in stability and hydrogen release properties.

One particularly successful approach involves infiltrating ammonia borane into polypyrrole (PPy) nanotubes through a capillary effect. The resulting AB@PPy composite system combines synergetic catalysis from nitrogen atoms with nanoconfinement effects, leading to significantly improved dehydrogenation properties. This system demonstrates an exceptionally low onset decomposition temperature of just 48°C and can release 15.3% hydrogen below 150°C. Most importantly, this approach completely suppresses the evolution of harmful byproducts including ammonia, diborane, and borazine—a critical consideration for fuel cell applications.

"This composite system combines the synergetic catalysis of nitrogen atoms with nanoconfinement in nanotubes, resulting in a significant improvement in the dehydrogenation properties... More importantly, the evolution of harmful ammonia, diborane, and borazine was entirely suppressed."

Research has also explored nitrogen-containing carbon nanotubes as host materials for ammonia borane. These functionalized structures provide both catalytic sites and nanoconfinement effects that enhance hydrogen release kinetics while improving stability.

Surface functionalization of metal catalysts has proven effective for improving the hydrolytic dehydrogenation of ammonia borane. For example, copper nanoparticles dispersed on hexagonal boron nitride (h-BN) via solvothermal synthesis have demonstrated high catalytic activity and excellent recycling performance for hydrogen generation from ammonia borane hydrolysis. These Cu/h-BN composites exhibited an activation energy of just 23.8 kJ mol⁻¹ for the hydrolysis reaction—lower than most reported values for other catalysts.

Table 4: Performance of Surface-Functionalized Ammonia Borane Systems

SystemFunctionalization ApproachOnset TemperatureHydrogen ReleaseByproduct SuppressionActivation EnergyReference
AB@PPyNitrogen-containing nanotubes48°C15.3% below 150°CComplete suppression of NH₃, B₂H₆, and borazineNot specified
Cu/h-BNCopper nanoparticles on h-BNNot specifiedHigh catalytic activityNot specified23.8 kJ mol⁻¹
Ni/ZIF-8Metal nanoparticles on ZIFNot specifiedTOF: 85.7 mol H₂ mol cat⁻¹ min⁻¹Not specifiedNot specified

UNII

XR7O5A5MH6

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 4 companies with hazard statement code(s):;
H228 (100%): Flammable solid [Danger Flammable solids];
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (66.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13774-81-7

Wikipedia

Ammonia_borane

Dates

Modify: 2023-08-15

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